mTOR Kinase Inhibition Potency Compared to Gedatolisib (PT-1)
In cell-free kinase assays, PT-88 exhibits an IC50 of 1.2 nM for mTOR inhibition, which is comparable to the mTOR IC50 of the dual PI3K/mTOR inhibitor Gedatolisib (PT-1) at 1.6 nM [1]. However, PT-88 achieves this potency without the confounding PI3K inhibitory activity inherent to PT-1 [2].
| Evidence Dimension | mTOR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | Gedatolisib (PT-1): 1.6 nM |
| Quantified Difference | 0.4 nM (25% more potent) |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This data confirms PT-88's superior potency for mTOR inhibition while maintaining selectivity, enabling researchers to dissect mTOR-specific biology without PI3K pathway interference.
- [1] Sun Q, et al. Design, Synthesis, Formulation, and Bioevaluation of Trisubstituted Triazines as Highly Selective mTOR Inhibitors for the Treatment of Human Breast Cancer. Journal of Medicinal Chemistry. 2024. View Source
- [2] Guizhou Medical University. Tang Lei and Zhang Jiquan's Team Achieves New Progress in Targeted Anti-Tumor Drug Research. 2024. View Source
